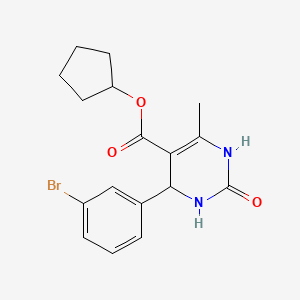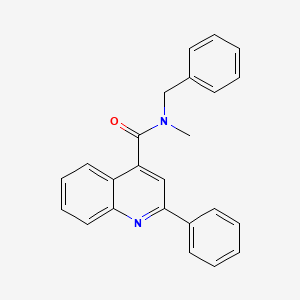
N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide, also known as BMQ, is a synthetic compound that belongs to the class of quinolinecarboxamides. It has been extensively studied for its potential applications in the field of medicinal chemistry. BMQ exhibits a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
Wirkmechanismus
The mechanism of action of N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide is not fully understood. However, it has been suggested that N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide exerts its biological activities by inhibiting various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide has also been found to inhibit the growth of bacterial and fungal strains by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA. Additionally, N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide has been reported to inhibit the replication of the HIV and HCV viruses by inhibiting viral entry and viral RNA synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It exhibits potent biological activities against a range of targets, making it a useful tool for studying various cellular pathways. However, N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide also has some limitations for lab experiments. It is a relatively complex compound that requires specialized equipment and expertise for synthesis. Additionally, the mechanism of action of N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide. One direction is to further elucidate the mechanism of action of N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide, which could lead to the development of more potent derivatives. Another direction is to explore the potential applications of N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide in the treatment of viral infections, such as HIV and HCV. Additionally, the development of more efficient synthesis methods for N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide could facilitate its use in large-scale drug discovery programs.
Synthesemethoden
N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide can be synthesized by a variety of methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, the Ullmann-type coupling reaction, and the Buchwald-Hartwig amination reaction. The most commonly used method for the synthesis of N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide is the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-chloro-N-benzyl-N-methyl-4-phenylquinolinecarboxamide with phenylboronic acid in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide has also been found to possess antimicrobial activity against a range of bacterial and fungal strains. Additionally, N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide has been shown to exhibit antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
Eigenschaften
IUPAC Name |
N-benzyl-N-methyl-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-26(17-18-10-4-2-5-11-18)24(27)21-16-23(19-12-6-3-7-13-19)25-22-15-9-8-14-20(21)22/h2-16H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYAMTMKRGNHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-2-phenylquinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-{3-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-4-yl}-2-oxoethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5129049.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-propyl-2-pyridinamine](/img/structure/B5129052.png)
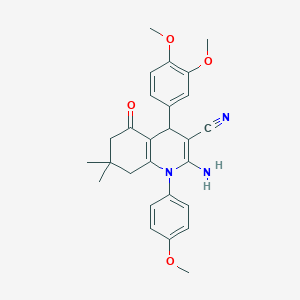
![methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5129064.png)
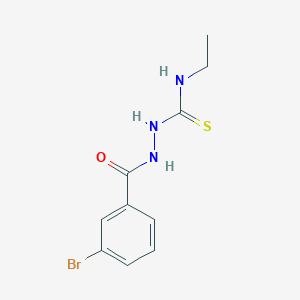
![2-[(acetyloxy)methyl]-6-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B5129074.png)
![3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5129080.png)
![2,7-dimethyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5129102.png)
![8-[(2-hydroxyethyl)amino]-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5129106.png)
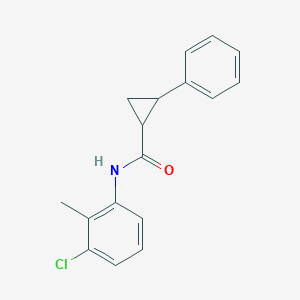
![1-(4-biphenylyl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5129116.png)
![1-(2,5-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5129120.png)
![2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B5129138.png)
